N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at the 1-position and a 3,4-dimethoxybenzamide moiety at the 6-position. These compounds are characterized by their ability to modulate enzymatic activity through strategic substitution patterns, which influence binding affinity and selectivity .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-10-18(16-23(22)31-2)24(27)25-19-11-12-21-17(15-19)7-6-14-26(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKYXGYOMFAOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Research indicates that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide exhibits considerable biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders and cancer.
- Cytotoxicity : In vitro studies have shown that this compound displays cytotoxic effects against several human tumor cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer agents.
- Antimicrobial Properties : Another study reported that related compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure could lead to effective antimicrobial agents.
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound shares structural homology with several tetrahydroquinoline derivatives reported in the evidence, which are synthesized for NOS inhibition studies. Below is a systematic comparison based on substituents, synthetic yields, and inferred biological activity:
Substituent Analysis
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves sulfonylation and amidation steps, analogous to methods in (e.g., HCl salt formation for improved purity ).
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 486.6 g/mol
- CAS Number : 946345-95-5
The compound features a tetrahydroquinoline moiety linked to a benzenesulfonyl group and a dimethoxybenzamide structure. This unique combination of functional groups is believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study identified two key enzymes as potential targets for these compounds:
- D-glutamic acid-adding enzyme (MurD) : Involved in bacterial cell wall synthesis.
- N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) : Also plays a critical role in the biosynthesis of bacterial cell walls.
These enzymes were shown to be inhibited by the compound, leading to bactericidal effects against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzyme Activity : The compound binds to MurD and GlmU, disrupting their functions essential for bacterial survival.
- Membrane Integrity : While initial assays suggested no significant disruption to bacterial membranes, further studies indicated that the compound's antimicrobial action does not rely on membrane surfactant properties but rather on targeted enzymatic inhibition .
Case Studies and Experimental Data
A comprehensive study utilized molecular docking and dynamics simulations to explore the interactions between the compound and its biological targets. Key findings include:
| Study Component | Findings |
|---|---|
| Carboxyfluorescein Leakage Assay | No significant membrane disruption observed; supports non-surfactant activity. |
| Molecular Docking | Identified MurD and GlmU as viable targets for antibacterial action. |
| Pharmacodynamic Models | Developed models predicting interactions with known inhibitors of MurD and GlmU. |
The results suggest that the compound's antibacterial efficacy is primarily through specific enzyme inhibition rather than broad-spectrum membrane disruption .
Future Directions
Given the promising results regarding its antibacterial properties, future research should focus on:
- Structure-Activity Relationship Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
- In Vivo Studies : To assess the therapeutic potential in animal models for various infections.
- Broader Spectrum Testing : Evaluating activity against a wider range of bacterial strains and other pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
